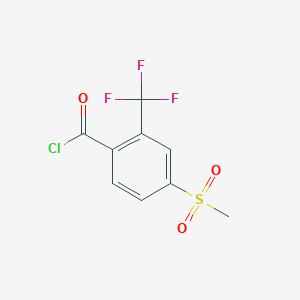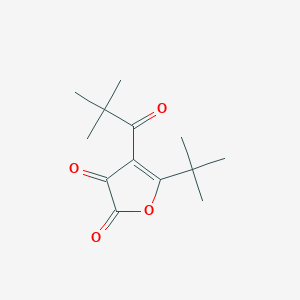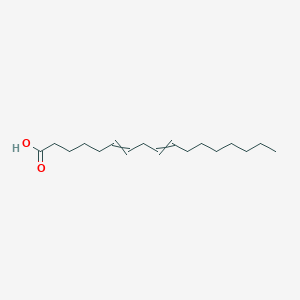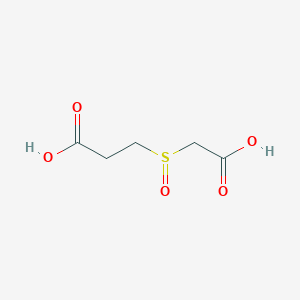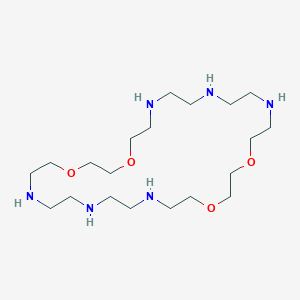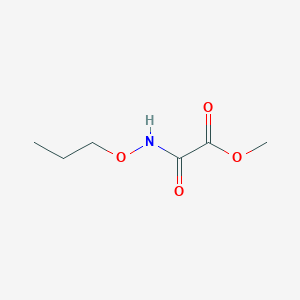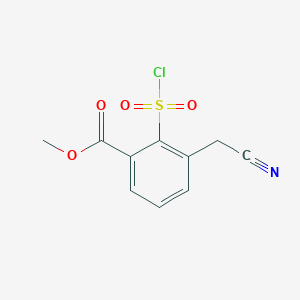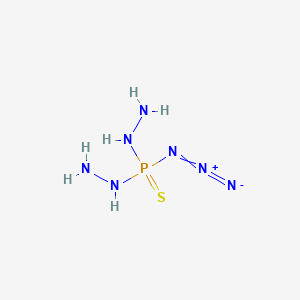
Phosphorodihydrazidothioic azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodihydrazidothioic azide is a unique organophosphorus compound characterized by the presence of azide and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
Phosphorodihydrazidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodihydrazidothioic acid with sodium azide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and is carried out at room temperature to avoid decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful handling of azides due to their explosive nature. Safety measures such as blast shields and proper waste disposal protocols are essential .
化学反応の分析
Types of Reactions
Phosphorodihydrazidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
科学的研究の応用
Phosphorodihydrazidothioic azide has diverse applications in scientific research:
作用機序
The mechanism of action of phosphorodihydrazidothioic azide involves its ability to act as a nucleophile in substitution reactions and as a reactant in cycloaddition reactions. The azide group can form stable intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Phosphorodihydrazidothioic azide can be compared with other azide-containing compounds such as:
Sodium Azide (NaN3): Commonly used in nucleophilic substitution reactions.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Diazo Compounds: Similar in reactivity but with broader applications in chemical biology.
This compound is unique due to its dual functionality, combining both azide and hydrazide groups, which allows for a wider range of chemical transformations and applications.
特性
CAS番号 |
159100-40-0 |
|---|---|
分子式 |
H6N7PS |
分子量 |
167.14 g/mol |
IUPAC名 |
[azido(hydrazinyl)phosphinothioyl]hydrazine |
InChI |
InChI=1S/H6N7PS/c1-4-7-8(9,5-2)6-3/h2-3H2,(H2,5,6,9) |
InChIキー |
PNRZLAKYEZQBLR-UHFFFAOYSA-N |
正規SMILES |
NNP(=S)(NN)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
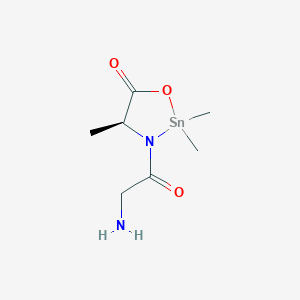
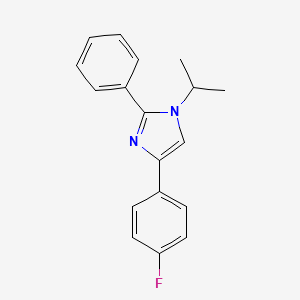
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
